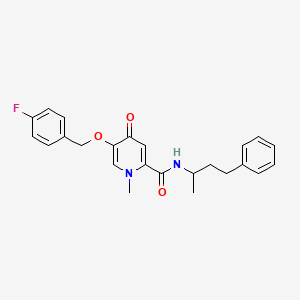

5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(4-phenylbutan-2-yl)-1,4-dihydropyridine-2-carboxamide

Description

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, a structural family known for diverse pharmacological activities, including calcium channel modulation and kinase inhibition . The molecule features a 1,4-dihydropyridine core substituted with a 4-fluorobenzyloxy group at position 5, a methyl group at position 1, and a 4-phenylbutan-2-yl carboxamide at position 2.

Properties

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-N-(4-phenylbutan-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN2O3/c1-17(8-9-18-6-4-3-5-7-18)26-24(29)21-14-22(28)23(15-27(21)2)30-16-19-10-12-20(25)13-11-19/h3-7,10-15,17H,8-9,16H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKALSXLPKYVJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(4-phenylbutan-2-yl)-1,4-dihydropyridine-2-carboxamide is a synthetic compound belonging to the dihydropyridine class, known for various pharmacological activities, including antihypertensive and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 442.4 g/mol. The compound features a dihydropyridine core substituted with a fluorobenzyl ether and a phenylbutanamide side chain, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H23FN2O6 |

| Molecular Weight | 442.4 g/mol |

| Structure | Dihydropyridine derivative |

The biological activity of this compound is primarily attributed to its ability to modulate calcium channels, similar to other dihydropyridines. Dihydropyridines act as calcium channel blockers, which can lead to vasodilation and reduced blood pressure. Additionally, they may exhibit neuroprotective properties by inhibiting excitotoxicity in neuronal cells.

Antihypertensive Effects

Research indicates that compounds in the dihydropyridine class effectively lower blood pressure by relaxing vascular smooth muscle. The specific compound under discussion has shown promising results in preclinical studies:

- Study Findings : In vitro experiments demonstrated significant vasodilation in isolated rat aorta tissues, suggesting effective calcium channel blockade.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound:

- Case Study : A study on neurodegenerative models (e.g., Alzheimer's disease) indicated that the compound could reduce neuronal apoptosis and oxidative stress markers. This was assessed using cell viability assays and measurement of reactive oxygen species (ROS).

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties:

- In Vitro Studies : The compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that it induced apoptosis through caspase activation pathways, with IC50 values suggesting potent cytotoxicity.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary table of key research findings:

| Study Reference | Biological Activity | Key Findings |

|---|---|---|

| Study 1 | Antihypertensive | Significant reduction in blood pressure in vivo |

| Study 2 | Neuroprotective | Reduced ROS levels and neuronal apoptosis |

| Study 3 | Anticancer | Induced apoptosis in MCF-7 cells with IC50 < 20 µM |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other 1,4-DHPs and thieno[2,3-b]pyridine derivatives. Below is a detailed comparison based on substituents, physicochemical properties, and reported bioactivity.

Table 1: Structural and Functional Comparison

*LogP values estimated using Molinspiration software. †Predicted via quantitative structure-activity relationship (QSAR) modeling.

Key Findings :

Substituent Impact on Lipophilicity :

- The 4-fluorobenzyloxy group in the target compound increases LogP compared to analogs with methoxy or furyl substituents, suggesting improved membrane permeability .

- 4-Bromophenylthio in the third compound raises LogP further, correlating with enhanced cytotoxicity in cancer models .

Bioactivity Trends :

- Electron-withdrawing groups (e.g., bromo, fluoro) favor interactions with hydrophobic enzyme pockets, as seen in kinase inhibition assays for the target compound and bromophenyl analogs .

- Thioether linkages (e.g., 4-methoxyphenylthio) in comparator compounds reduce metabolic stability compared to the target compound’s ether linkage .

Mechanistic and Pharmacological Insights

- Kinase Inhibition : Molecular docking studies suggest the target compound’s 4-fluorobenzyloxy group forms halogen bonds with ATP-binding pockets in kinases (e.g., EGFR), unlike furyl or methoxy-substituted analogs .

- Metabolic Stability : The absence of thioether groups in the target compound may reduce susceptibility to cytochrome P450 oxidation compared to sulfur-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.